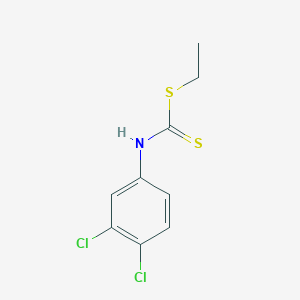
ethyl N-(3,4-dichlorophenyl)carbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl N-(3,4-dichlorophenyl)carbamodithioate is a chemical compound with the molecular formula C9H9Cl2NS2. It is known for its unique structure, which includes both chlorine and sulfur atoms. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
The synthesis of carbanilic acid, 3,4-dichlorodithio-, ethyl ester involves several steps. One common method includes the reaction of 3,4-dichloroaniline with carbon disulfide in the presence of a base, followed by esterification with ethanol. The reaction conditions typically require controlled temperatures and the use of catalysts to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
化学反応の分析
ethyl N-(3,4-dichlorophenyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
科学的研究の応用
ethyl N-(3,4-dichlorophenyl)carbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of carbanilic acid, 3,4-dichlorodithio-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
ethyl N-(3,4-dichlorophenyl)carbamodithioate can be compared with other similar compounds, such as:
Carbanilic acid, 3,4-dichloro-, ethyl ester: Lacks the sulfur atoms present in the dithio- derivative.
Carbanilic acid, 3,4-dichlorodithio-, methyl ester: Similar structure but with a methyl group instead of an ethyl group.
Carbanilic acid, 3,4-dichlorodithio-, propyl ester: Similar structure but with a propyl group instead of an ethyl group. The uniqueness of carbanilic acid, 3,4-dichlorodithio-, ethyl ester lies in its specific combination of chlorine and sulfur atoms, which imparts distinct chemical and biological properties.
特性
CAS番号 |
13037-37-1 |
|---|---|
分子式 |
C9H9Cl2NS2 |
分子量 |
266.2 g/mol |
IUPAC名 |
ethyl N-(3,4-dichlorophenyl)carbamodithioate |
InChI |
InChI=1S/C9H9Cl2NS2/c1-2-14-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13) |
InChIキー |
AHFQVRXMYZFPHT-UHFFFAOYSA-N |
SMILES |
CCSC(=S)NC1=CC(=C(C=C1)Cl)Cl |
異性体SMILES |
CCSC(=NC1=CC(=C(C=C1)Cl)Cl)S |
正規SMILES |
CCSC(=S)NC1=CC(=C(C=C1)Cl)Cl |
Key on ui other cas no. |
13037-37-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















